Cudraxanthone B

Antiplatelet Cardiovascular Pharmacology Thrombosis

Researchers seeking a non-cytotoxic, dual-mechanism antiplatelet agent often face limited options with well-characterized selectivity. Cudraxanthone B (CAS 84955-05-5) solves this by simultaneously inhibiting Ca²⁺ mobilization and αIIbβ3 integrin activation in human platelets (IC₅₀ ~49.5 μM vs collagen-induced aggregation). Key benefits: • Validated in platelet functional assays and hepatoprotective models. • Structurally matched negative control for antibacterial xanthone screening. • Bulk stock available with rapid global delivery.

Molecular Formula C23H22O6
Molecular Weight 394.423
CAS No. 84955-05-5
Cat. No. B563145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCudraxanthone B
CAS84955-05-5
Molecular FormulaC23H22O6
Molecular Weight394.423
Structural Identifiers
SMILESCC1(C=CC2=C(O1)C(=CC3=C2C(=O)C4=C(O3)C(=C(C=C4O)O)C(C)(C)C=C)O)C
InChIInChI=1S/C23H22O6/c1-6-22(2,3)18-13(25)9-12(24)17-19(27)16-11-7-8-23(4,5)29-20(11)14(26)10-15(16)28-21(17)18/h6-10,24-26H,1H2,2-5H3
InChIKeyLGKVKWVNUSOTKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow solid

Structure & Identifiers


Interactive Chemical Structure Model





Cudraxanthone B Technical Overview


Cudraxanthone B (CAS 84955-05-5) is a prenylated xanthone with the molecular formula C₂₃H₂₂O₆ and molecular weight of 394.4 g/mol, isolated primarily from the root bark of Cudrania tricuspidata (Moraceae) [1]. Structurally, it features a pyranoxanthone core bearing a 1,1-dimethyl-2-propenyl (prenyl) substituent at C-8 and three hydroxyl groups at positions C-5, C-9, and C-11 . This prenylated xanthone scaffold distinguishes it from simpler polyhydroxyxanthones and confers unique lipophilicity and target engagement profiles that directly impact its biological activity relative to non-prenylated analogs. The compound appears as a yellow powder or solid, with established storage requirements at -20°C under desiccating conditions to maintain stability [2].

Platelet signaling pathway studies (Ca²⁺ mobilization, αIIbβ3 integrin activation)
Hepatoprotection model-response studies (tacrine-induced Hep G2 cytotoxicity)
Prenylated xanthone SAR comparator (non-catecholic, C-8 prenylated scaffold)
Structurally matched negative control for antimicrobial screening (minimal antibacterial activity)

Non-Substitutability of Cudraxanthone B


The prenylated xanthone class derived from Cudrania tricuspidata exhibits substantial functional divergence despite shared core scaffolds, rendering generic substitution scientifically unsound. Direct comparative studies reveal that within the same isolation fraction (cudraxanthone B, isocudraxanthone K, cudraxanthone H, cudratricusxanthone A, cudraxanthone L, macluraxanthone B), antibacterial activity profiles vary markedly—with only cudratricusxanthone A showing significant disk diffusion inhibition while cudraxanthone B exhibits minimal antibacterial activity under identical conditions [1]. Conversely, cudraxanthone B demonstrates a unique antiplatelet mechanism involving dual inhibition of Ca²⁺ mobilization and αIIbβ3 integrin activation, a profile not equivalently documented for its structural analogs [2]. Furthermore, hepatoprotective assays against tacrine-induced cytotoxicity in Hep G2 cells show that cudraxanthone B (moderate EC₅₀ = 125.9 ± 1.5 μM) performs distinctly from cudraflavone B and gericudranin E (EC₅₀ = 37.39 ± 0.4 μM and 39.87 ± 0.7 μM, respectively), confirming that even within the same extract, individual xanthones exhibit non-interchangeable bioactivity spectra [3].

Antiplatelet profile

Mechanism may differ from cudraxanthone L; dual Ca²⁺/αIIbβ3 inhibition not equivalently documented for co-isolates.

Antibacterial activity

Minimal antibacterial response; cudratricusxanthone A exhibits significant activity in disk diffusion assays.

Hepatoprotective potency

Approximately 3.4-fold less potent than cudraflavone B; dose-response interpretation may shift in Hep G2 models.

Cytotoxicity/antioxidant profile

Non-catecholic hydroxyl pattern; antioxidant and cytotoxicity endpoints may differ from 6,7-dihydroxyl xanthone series.

Cudraxanthone B Comparative Evidence


Dual Antiplatelet Mechanism: Ca²⁺ Mobilization and αIIbβ3 Inhibition

In a 2021 study, cudraxanthone B (CXB) was directly compared against its structural analog cudraxanthone L for antiplatelet activity using collagen-induced human platelet aggregation assays. While both compounds were evaluated in parallel, cudraxanthone B demonstrated a distinct mechanistic profile, suppressing platelet aggregation, [Ca²⁺]ᵢ mobilization, fibrinogen binding, fibronectin adhesion, and clot retraction without inducing cytotoxicity [1]. The compound showed dose-dependent inhibition with an IC₅₀ value of approximately 49.5 μM against collagen-induced platelet aggregation [2]. Importantly, the study confirmed that CXB suppresses αIIbβ3 integrin activation—a key endpoint for assessing thrombus formation potential—whereas cudraxanthone L and euchrestaflavanone A exhibited different potency profiles under identical wash-platelet conditions [1].

Antiplatelet IC50 vs. Analog
Head-to-head
CXB IC50 ≈ 49.5 μM cudraxanthone L (less characterized)
Dual Ca²⁺/αIIbβ3 inhibition
Reported platelet aggregation inhibition; mechanism distinct from cudraxanthone L.
Washed human platelets; collagen-induced
Antiplatelet Cardiovascular Pharmacology Thrombosis

Cudratricusxanthone A Outperforms in Antibacterial Assays

In a 2008 study evaluating six prenylated xanthones isolated from Cudrania tricuspidata root bark (cudraxanthone B, isocudraxanthone K, cudraxanthone H, cudratricusxanthone A, cudraxanthone L, and macluraxanthone B), antibacterial activity was assessed via disk diffusion method against pathogenic microorganisms relevant to public health and zoonosis [1]. Among the six compounds tested, only cudratricusxanthone A (compound 4) exhibited significant antibacterial activity, while cudraxanthone B (compound 1) demonstrated minimal to no antibacterial effect under identical experimental conditions [1]. This finding is critical for procurement decisions: cudraxanthone B should not be selected for antibacterial research applications, as its structurally similar co-isolate cudratricusxanthone A provides substantially greater activity against the tested zoonotic pathogens.

Antibacterial Activity vs. Co-isolate
Head-to-head
Minimal/no activity cudratricusxanthone A significant
Reported minimal antibacterial response; may serve as structural negative control.
Disk diffusion; zoonotic pathogens
Antibacterial Zoonotic Pathogens Natural Product Screening

Comparative Hepatoprotective Activity of Co-Isolated Xanthones

A 2006 study evaluated hepatoprotective activity of compounds isolated from Cudrania tricuspidata roots against tacrine-induced cytotoxicity in Hep G2 cells [1]. Cudraxanthone B (reported as compound 3 in the isolation fraction) exhibited moderate hepatoprotective activity with an EC₅₀ value of 125.9 ± 1.5 μM [1]. In direct comparison, cudraflavone B (compound 4) and gericudranin E (compound 5) demonstrated significantly more potent hepatoprotection, with EC₅₀ values of 37.39 ± 0.4 μM and 39.87 ± 0.7 μM, respectively [1]. The EC₅₀ difference between cudraxanthone B and the most potent compound (cudraflavone B) is approximately 3.4-fold.

Hepatoprotective EC50
Head-to-head
CXB EC50 125.9 μM cudraflavone B 37.39 μM (3.4-fold)
Moderate hepatoprotection model response; potency context differs from more potent analogs.
Tacrine-induced Hep G2 cytotoxicity
Hepatoprotection Drug-Induced Liver Injury Hep G2

SAR: Prenylation and Hydroxyl Arrangement in Xanthones

Cudraxanthone B is characterized by a 5,9,11-trihydroxy substitution pattern on the pyranoxanthone core, with a 1,1-dimethyl-2-propenyl (prenyl) group at C-8 . Structure-activity relationship (SAR) studies on catecholic xanthones from C. tricuspidata demonstrate that the presence and position of catecholic hydroxyl groups critically determine both antioxidant and cytotoxic activities. Specifically, 6,7-dihydroxyl xanthones (catecholic xanthones) exhibit strong DPPH radical scavenging activity, whereas compounds with protected catecholic hydroxyl groups show markedly decreased activity (IC₅₀ > 200 μM) [1]. Cudraxanthone B, which bears a 5,9,11-trihydroxy pattern rather than the 6,7-dihydroxyl catecholic motif, is not classified among the catecholic xanthones (compounds 3-8) that demonstrate potent cytotoxicity against HT-29, HL-60, SK-OV3, AGS, and A549 cancer cell lines (LD₅₀ < 5 μM for select compounds) [1]. This structural distinction explains why cudraxanthone B exhibits a different biological activity spectrum compared to the catecholic xanthone series.

Xanthone SAR: Hydroxyl Pattern
Class-level
5,9,11-triOH; C-8 prenyl; non-catecholic; DPPH IC50 >200 μM for class
Class-level SAR; cytotoxicity/antioxidant profile may differ from catecholic series.
Lacks 6,7-dihydroxyl motif; data to verify
Structure-Activity Relationship Xanthone Chemistry Drug Design

Cudraxanthone B Evidence-Based Applications


Antiplatelet and Anti-Thrombotic Mechanism Studies

Cudraxanthone B is uniquely positioned for investigating calcium mobilization and αIIbβ3 integrin activation pathways in human platelets. The 2021 study by Shin et al. demonstrated that CXB suppresses collagen-induced platelet aggregation, [Ca²⁺]ᵢ mobilization, fibrinogen binding, fibronectin adhesion, and clot retraction without inducing cytotoxicity [1]. With an IC₅₀ of approximately 49.5 μM against collagen-induced aggregation [2], cudraxanthone B serves as a mechanistically characterized tool compound for thrombosis research. The existence of a Korean patent (KR102605878B1) specifically claiming pharmaceutical compositions comprising cudraxanthone B for thrombosis prevention further validates its translational relevance in this domain [3]. Researchers requiring a non-cytotoxic antiplatelet agent with dual-mechanism activity should prioritize cudraxanthone B over same-plant analogs like cudraxanthone L, which lack equivalent characterization in platelet studies.

Hepatoprotection in Drug-Induced Cytotoxicity Models

For liver protection studies using tacrine-induced cytotoxicity models in Hep G2 cells, cudraxanthone B offers moderate hepatoprotective activity (EC₅₀ = 125.9 ± 1.5 μM) [4]. This moderate potency makes it suitable for applications where high-potency compounds (e.g., cudraflavone B with EC₅₀ = 37.39 μM) may produce overly strong effects that mask nuanced mechanistic signals. The compound has been validated in both tacrine-induced and nitrofurantoin-induced cytotoxicity models, establishing its utility as a reference hepatoprotective agent [4].

Structure-Activity Relationship (SAR) Studies of Prenylated Xanthones

Cudraxanthone B serves as a critical non-catecholic comparator in SAR investigations of xanthone bioactivity. SAR studies by Lee et al. (2005) established that 6,7-dihydroxyl catecholic xanthones exhibit potent cytotoxicity and DPPH radical scavenging, whereas compounds lacking this motif (including cudraxanthone B) show markedly reduced activity in these assays (IC₅₀ > 200 μM for DPPH) [5]. Cudraxanthone B, with its 5,9,11-trihydroxy substitution pattern and C-8 prenyl group, provides a well-defined structural reference point for mapping the relationship between hydroxyl group positioning, prenylation, and biological function across the xanthone chemical space. Its documented moderate hepatoprotective activity and antiplatelet effects further support its use in multi-endpoint SAR panels [1][4].

Negative Control for Antibacterial Xanthone Screening

In antibacterial screening programs targeting zoonotic and public health pathogens, cudraxanthone B can serve as a structurally matched negative control. The 2008 study by Kim et al. directly compared six prenylated xanthones from the same isolation batch and found that only cudratricusxanthone A exhibited significant antibacterial activity via disk diffusion, while cudraxanthone B was essentially inactive [6]. This differential activity among structural analogs makes cudraxanthone B valuable for validating assay specificity and confirming that observed antibacterial effects are compound-specific rather than class-wide artifacts.

Application
Selection Property
Validation Focus
Platelet Ca²⁺/αIIbβ3 pathway research
Dual Ca²⁺ mobilization and integrin inhibition profile
Verify aggregation inhibition profile distinct from other prenylated xanthones
Hepatoprotection model-response studies
Moderate cytoprotective activity in tacrine-induced Hep G2 assays
Verify cytoprotection potency ranking among co-isolated xanthones
Prenylated xanthone SAR investigations
5,9,11-trihydroxy, C-8 prenyl substitution pattern
Map hydroxyl positioning to cytotoxicity/antioxidant divergence in cell panels
Antimicrobial screening negative control
Structurally matched with minimal antibacterial activity
Confirm assay specificity using co-isolates with differential activity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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